![molecular formula C10H14N2 B1472384 1-环丙基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪 CAS No. 1326240-64-5](/img/structure/B1472384.png)
1-环丙基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪
描述
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
该化合物已被用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。该领域对于理解许多生物学过程至关重要。
抗菌活性
吡咯并吡嗪衍生物,包括该化合物,已显示出抗菌活性 . 它们可以抑制微生物的生长或破坏微生物,使其在治疗传染病方面具有潜在的用途。
抗炎活性
这些衍生物也已显示出抗炎活性 . 它们可用于减少体内的炎症,炎症是许多健康状况的关键因素,包括关节炎和哮喘。
抗病毒活性
该化合物已显示出作为抗病毒剂的潜力 . 这意味着它可用于治疗病毒感染,例如流感或艾滋病毒。
抗真菌活性
吡咯并吡嗪衍生物已表现出抗真菌活性 . 它们可用于治疗真菌感染,真菌感染可能发生在身体的各个部位。
抗氧化活性
这些化合物已显示出抗氧化活性 . 抗氧化剂是能够防止或延缓自由基对细胞造成损害的物质,自由基是不稳定分子,人体在对环境和其他压力做出反应时会产生这些分子。
抗肿瘤活性
该化合物具有潜在的抗肿瘤活性 . 这表明它可用于癌症治疗,特别是抑制肿瘤的生长。
激酶抑制活性
已发现吡咯并吡嗪衍生物能够抑制激酶 . 激酶是通过在其他蛋白质上化学添加磷酸基团(磷酸化)来修饰其他蛋白质的酶。抑制某些激酶是治疗癌症的一种治疗策略。
作用机制
Target of Action
Compounds with the pyrrolopyrazine scaffold have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given the broad range of biological activities associated with this compound, it is likely that multiple pathways are affected. These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
The molecular and cellular effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine’s action are likely diverse, given its wide range of biological activities . These effects could potentially include the inhibition of microbial growth, reduction of inflammation, inhibition of viral replication, inhibition of fungal growth, reduction of oxidation, inhibition of tumor growth, and inhibition of kinase activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine These factors could include the pH of the environment, the presence of other compounds, temperature, and more
生化分析
Biochemical Properties
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
The effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. This compound also affects the expression of genes related to cell cycle regulation, thereby impacting cell division and growth .
Molecular Mechanism
At the molecular level, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. Additionally, it acts as an inhibitor for certain enzymes, such as kinases, which play a pivotal role in signal transduction pathways. By inhibiting these enzymes, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can alter cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can lead to adaptive changes in cellular function, such as increased expression of stress response genes .
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can even promote beneficial cellular responses. At high doses, it can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .
Metabolic Pathways
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components .
Transport and Distribution
Within cells and tissues, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, while binding proteins help in its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is critical for its function. It is often found in the nucleus and mitochondria, where it can exert its effects on gene expression and energy metabolism. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments. The localization of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can significantly impact its biochemical activity and overall cellular effects .
属性
IUPAC Name |
1-cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-9-10(8-3-4-8)11-5-7-12(9)6-1/h1-2,6,8,10-11H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDKVNBUYMSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C3=CC=CN3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


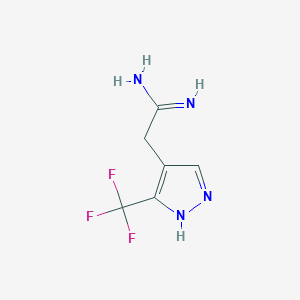
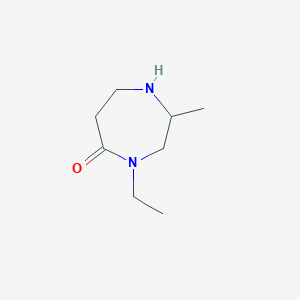
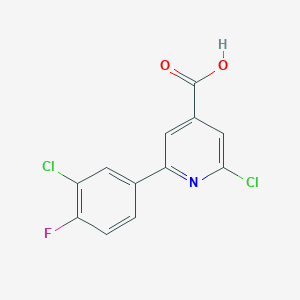
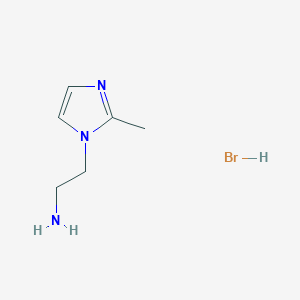
![1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1472306.png)
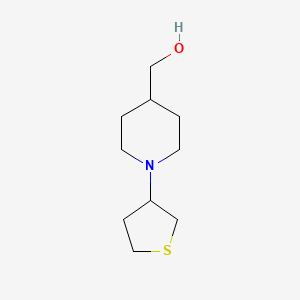
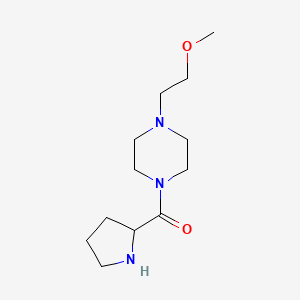
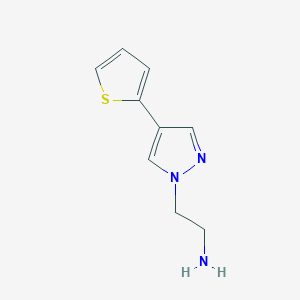
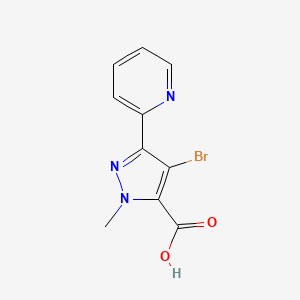
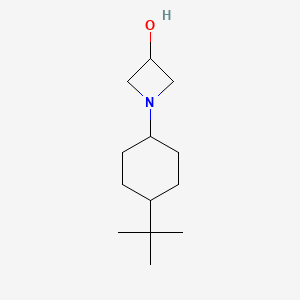
![3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472321.png)
![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)

![2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1472324.png)
